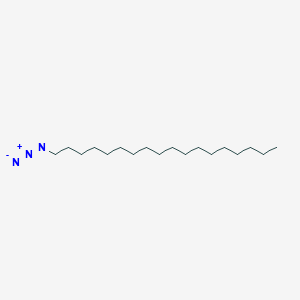
1-Azidooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azidooctadecane is a long-chain alkyl azide, characterized by an 18-carbon chain with a terminal azide group (-N3). This compound is known for its unique chemical properties and versatility in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azidooctadecane can be synthesized through the nucleophilic substitution reaction of 1-bromooctadecane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction is as follows:
C18H37Br+NaN3→C18H37N3+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azidooctadecane undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Reduction: 1-Octadecylamine.
Cycloaddition: 1-Octadecyl-1,2,3-triazole.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Azidooctadecane is utilized in several scientific research fields due to its reactivity and functional group versatility :
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The azide group in 1-azidooctadecane is highly reactive, enabling it to participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
1-Azidododecane: A shorter-chain alkyl azide with similar reactivity but different physical properties due to the shorter carbon chain.
1-Azidohexadecane: Another long-chain alkyl azide with a 16-carbon chain, used in similar applications but with slightly different reactivity and solubility profiles.
Uniqueness: 1-Azidooctadecane’s longer carbon chain provides unique hydrophobic properties, making it particularly useful in applications requiring amphiphilic molecules. Its reactivity and versatility in forming stable triazole rings through click chemistry further distinguish it from shorter-chain azides.
Eigenschaften
IUPAC Name |
1-azidooctadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFHHDGJVUZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483015 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121955-20-2 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














